N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzamide
Description
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and a benzamide moiety
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16-3-5-17(6-4-16)20(23)22-15-21(11-13-25-14-12-21)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIXROYXNGPKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzamide typically involves multiple steps. One common method includes the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethanamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-propoxybenzamide
- N-(4-((4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoylphenyl)furan-2-carboxamide
Uniqueness
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyran ring and methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
